molecular formula C12H15NO2 B13674124 Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Cat. No.: B13674124
M. Wt: 205.25 g/mol
InChI Key: KIPWBHPBRUFFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It belongs to the 5,6,7,8-tetrahydroquinoline class of heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities . This specific ester serves as a versatile synthetic intermediate and building block for the preparation of more complex, biologically active molecules. Researchers utilize this core structure in various discovery programs, including the development of novel microtubule targeting agents (MTAs) . Such agents are crucial in oncology research, as interrupting tubulin dynamics can inhibit mitosis in cancer cells . Furthermore, the tetrahydroquinoline framework is a key component in the synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which are of significant interest due to their documented antimicrobial and potential anticancer properties . The ethyl carboxylate functional group is a common handle for further synthetic manipulation, allowing for the exploration of structure-activity relationships (SAR) around the core scaffold . This product is intended for research and laboratory use only by technically qualified persons. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, refer to the Safety Data Sheet for detailed hazard information, and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-4,7,10H,2,5-6,8H2,1H3

InChI Key

KIPWBHPBRUFFMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Hydroarylation and Hydrogenation Techniques

a. Catalytic Hydrogenation

Hydrogenation of quinoline derivatives or partially hydrogenated quinolines can lead to tetrahydroquinoline compounds. The process involves:

  • Starting from quinoline-7-carboxylic acid or its derivatives
  • Catalytic hydrogenation using palladium, platinum, or Raney nickel
  • Followed by esterification to introduce the ethyl ester group at the 7-position

Reaction Conditions:

  • Hydrogen pressure: 1–10 atm
  • Temperature: 25–80°C
  • Solvent: ethanol or methanol

Esterification and Functionalization

a. Direct Esterification

Esterification of 7-carboxylic acid derivatives can be achieved via Fischer esterification:

  • Reacting 7-carboxylic acid derivatives with ethanol in the presence of catalytic sulfuric acid
  • Heating under reflux to obtain Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

b. Conversion of Acid to Ester via Acid Chloride

  • Conversion of the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride
  • Subsequent reaction with ethanol yields the ester

Research Data and Comparative Analysis

Method Starting Material Key Reagents Conditions Yield Remarks
Cyclization of N-alkylated aniline derivatives N-alkylated aniline + β-ketoester Acid catalyst, heat 80–120°C 70–85% Widely used, scalable
Mannich reaction Formaldehyde + amine + β-ketoester Acid/base, reflux 65–80°C 60–75% Versatile for derivatives
Intramolecular cyclization 2-Aminoaryl ketones Ethyl chloroformate, base Room temp to reflux 65–80% Good for structural diversity
Catalytic hydrogenation Quinoline derivatives Pd/C or Raney Ni 25–80°C, H2 75–90% Requires prior quinoline synthesis
Fischer esterification Carboxylic acid derivatives Ethanol, H2SO4 Reflux 80–95% Direct ester formation

Notes on Industrial and Laboratory Synthesis

While detailed industrial-scale synthesis routes are less documented, the laboratory methods primarily involve the cyclization of suitably substituted precursors followed by esterification. Optimization focuses on maximizing yield, purity, and stereoselectivity, especially when chiral centers are involved.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Groups

Ethyl 5,6,7,8-Tetrahydroquinoline-7-carboxylate
  • Structure : Ethyl ester at position 7; tetrahydro ring (positions 5–8).
  • Key Features : The ester group at position 7 may influence electronic distribution and steric interactions in catalytic or binding applications.
Methyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate
  • Structure : Methyl ester at position 8 (vs. ethyl at position 7) .
  • Methyl vs. ethyl esters differ in lipophilicity, affecting solubility and bioavailability.
Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
  • Structure : Ketone at position 5; two methyl groups at position 7; ester at position 3 .
  • Comparison: The 5-oxo group introduces a polar moiety, enhancing reactivity in hydrogenation or condensation reactions.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Structure : Ester at position 2; ketone at position 5 .
  • Comparison: Position 2 ester may engage in conjugation with the quinoline nitrogen, altering electronic properties. The 5-oxo group could stabilize enolate intermediates in synthesis.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Ethyl 5,6,7,8-THQ-7-carboxylate* C₁₂H₁₅NO₂ ~217.25 Ethyl ester (C7) Moderate lipophilicity
Methyl 5,6,7,8-THQ-8-carboxylate C₁₁H₁₃NO₂ 191.23 Methyl ester (C8) Higher solubility vs. ethyl esters
Ethyl 7,7-Dimethyl-5-oxo-THQ-3-carboxylate C₁₄H₁₇NO₃ 263.29 5-oxo, 7,7-dimethyl Enhanced polarity; rigid structure
Ethyl 5-oxo-THQ-2-carboxylate C₁₂H₁₃NO₃ 219.24 5-oxo, ester (C2) Conjugation with N possible

*Estimated based on structural analogues.

Biological Activity

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (ETHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

ETHQ has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and features a tetrahydroquinoline core with a carboxylate group. The presence of both an ethyl and a carboxylate moiety enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Biological Activities

ETHQ has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that ETHQ exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity .
  • Antiviral Properties : Preliminary research indicates that ETHQ may possess antiviral effects. It has been evaluated in vitro for its efficacy against viral pathogens, suggesting potential as a therapeutic agent in infectious diseases .
  • Anticancer Effects : ETHQ has demonstrated promising anticancer activity by inducing apoptosis in cancer cells. It is believed to interact with cellular signaling pathways that regulate cell proliferation and survival .

The biological effects of ETHQ are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : ETHQ may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Signaling Modulation : The compound can influence pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth and increased cancer cell death .

Table 1: Summary of Biological Activities of ETHQ

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of certain viruses
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial activity of ETHQ against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anticancer Evaluation : In vitro assays demonstrated that ETHQ induced apoptosis in human breast cancer cells (MCF-7). The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting a targeted mechanism for cancer treatment .
  • Antiviral Activity : A recent study assessed the antiviral potential of ETHQ against SARS-CoV-2 in Vero E6 cells. Results indicated a substantial reduction in viral load, highlighting its potential role in combating viral infections .

Q & A

Q. What are the established synthesis routes for Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate, and how can reaction conditions be optimized for high yield?

The compound is synthesized via multi-step routes involving cyclization and esterification. Key methods include:

  • Cyclocondensation reactions : Combining substituted cyclohexenones with β-keto esters under acidic or basic conditions.
  • Catalytic hydrogenation : Reducing quinoline precursors (e.g., ethyl quinoline-7-carboxylate) using palladium or platinum catalysts.
  • Solvent-free protocols : Enhancing atom economy by eliminating solvents, as demonstrated in analogous tetrahydroquinoline syntheses .

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd/C) to balance cost and efficiency.
  • Monitor temperature (70–100°C) to avoid side reactions like over-reduction.

Q. What structural characteristics of this compound contribute to its biological activity?

The compound’s bioactivity stems from:

  • Tetrahydroquinoline core : Facilitates π-π stacking with aromatic residues in enzyme active sites.
  • Ester group at position 7 : Enhances membrane permeability while allowing hydrolysis to active carboxylic acid derivatives.
  • Stereoelectronic effects : The partially saturated ring system modulates electron distribution, affecting binding affinity .

Q. Key structural analogs and their unique features :

Compound NameStructural VariationBioactivity Profile
Ethyl 5-oxo-5,6-dihydroquinoline-3-carboxylateKetone at position 5Enhanced enzyme inhibition
Ethyl 7-methyl-5-oxo-5,6-dihydroquinoline-3-carboxylateMethyl at position 7Improved metabolic stability
Ethyl 2-amino-5,6-dihydroquinoline-3-carboxylateAmino group at position 2Increased solubility

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological steps :

  • Validate compound purity : Use HPLC (>95% purity) and NMR to confirm structural integrity.
  • Standardize assay conditions : Control variables like cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation time.
  • Compare substituent effects : Test analogs (e.g., methyl or amino derivatives) to isolate substituent-dependent activity trends .
  • Leverage computational models : Perform QSAR analysis to correlate structural features with activity discrepancies.

Q. What methodological approaches are recommended for studying the interaction mechanisms of this compound with cellular targets?

Experimental strategies :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified enzymes (e.g., kinases or proteases).
  • X-ray crystallography : Resolve co-crystal structures to identify hydrogen bonding and hydrophobic interactions (e.g., with ATP-binding pockets).
  • Molecular dynamics simulations : Predict conformational changes in target proteins upon ligand binding.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .

Q. How can researchers improve the solubility and bioavailability of this compound without compromising its activity?

Strategies :

  • Prodrug design : Replace the ethyl ester with a phosphate ester for enhanced aqueous solubility.
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time.
  • Co-crystallization : Formulate with cyclodextrins to increase dissolution rates.
  • Structure-activity relationship (SAR) studies : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions (e.g., position 2 or 8) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods :

  • NMR spectroscopy : Assign stereochemistry using 2D NOESY or COSY.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₅NO₂, [M+H]+ = 218.1176).
  • X-ray diffraction : Determine crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) .
  • HPLC-DAD : Monitor reaction progress and purity with UV detection at 254 nm.

Q. How do structural modifications at position 7 influence the compound’s pharmacokinetic profile?

Case studies :

  • Ethyl vs. methyl ester : Ethyl esters generally exhibit slower hydrolysis, prolonging half-life.
  • Bulky substituents : Large groups (e.g., isopropyl) reduce metabolic clearance but may hinder target binding.
  • Electron-withdrawing groups : Fluorine at position 6 (analogous to fluoroquinolones) enhances bacterial target affinity .

Q. What computational tools are effective for predicting the biological targets of this compound?

Recommended tools :

  • Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets.
  • PharmMapper : Identify potential targets via reverse pharmacophore mapping.
  • SwissTargetPrediction : Predict targets based on structural similarity to known ligands .

Q. How can researchers mitigate toxicity concerns during in vivo studies of this compound?

Preclinical strategies :

  • Acute toxicity testing : Determine LD₅₀ in rodents using OECD Guideline 423.
  • Metabolite profiling : Identify toxic metabolites (e.g., reactive quinones) via LC-MS/MS.
  • CYP450 inhibition assays : Assess drug-drug interaction risks using human liver microsomes .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical trials?

Challenges and solutions :

  • Catalyst recovery : Use immobilized catalysts (e.g., Pd on mesoporous silica) for reusable systems.
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursors) to minimize impurities.
  • Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.